N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide
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Overview
Description
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide is a complex organic compound with the molecular formula C22H22N4O2 and a molecular weight of 374.446 g/mol . This compound is notable for its unique structure, which includes an imidazole ring, a phenyl group, and a methoxy-benzamide moiety. It is used primarily in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide typically involves multiple steps, starting with the preparation of the imidazole derivative. The process includes:
Formation of the Imidazole Derivative: This step involves the reaction of imidazole with a suitable alkylating agent to form the 3-imidazol-1-yl-propyl derivative.
Coupling with Phenyl Group: The imidazole derivative is then coupled with a phenyl group through a carbamoylation reaction.
Addition of the Methoxy-benzamide Moiety: Finally, the methoxy-benzamide group is introduced through a condensation reaction with the phenyl-vinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole and phenyl derivatives.
Scientific Research Applications
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: It may inhibit key pathways in microbial metabolism and inflammatory response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl)-4-methyl-benzamide: Similar structure but with a methyl group instead of a methoxy group.
Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate: Contains an imidazole ring and a benzohydrazonate moiety.
Uniqueness
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-benzamide moiety differentiates it from similar compounds, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-10-8-19(9-11-20)22(28)26-21(16-18-6-3-2-4-7-18)23(29)25-12-5-14-27-15-13-24-17-27/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,25,29)(H,26,28)/b21-16- |
InChI Key |
ZFDBSDNWHLPBAN-PGMHBOJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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